molecular formula C25H24N2O4 B2800605 2-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione CAS No. 1903163-76-7

2-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B2800605
CAS No.: 1903163-76-7
M. Wt: 416.477
InChI Key: FVCUHZPAXKZRAQ-UHFFFAOYSA-N
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Description

2-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic compound that features a unique structure combining azetidine and isoindole moieties

Chemical Reactions Analysis

2-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can act as a conformationally restricted pharmacophore, allowing the compound to bind selectively to its targets. This binding can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione include:

The uniqueness of this compound lies in its combination of azetidine and isoindole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-(3-phenylmethoxybenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c28-23(18-9-6-10-20(13-18)31-16-17-7-2-1-3-8-17)26-14-19(15-26)27-24(29)21-11-4-5-12-22(21)25(27)30/h1-10,13,19,21-22H,11-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCUHZPAXKZRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC(=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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